molecular formula C22H26N2O5 B12297261 N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester

Cat. No.: B12297261
M. Wt: 398.5 g/mol
InChI Key: UQRIFZCMNCZLJQ-UHFFFAOYSA-N
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Description

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a synthetic, protected dipeptide analog. It features benzyl (phenylmethyl) ester groups that protect the carboxylic acid moieties of the glutamic acid residue. This protection is a critical strategy in peptide synthesis, preventing side reactions at these sites and allowing for selective chemical manipulation when building more complex peptide structures. As a research chemical, its primary value lies in its application as a key building block for the synthesis of longer peptides. The benzyl protecting groups can be selectively removed under specific conditions, such as catalytic hydrogenation, to reveal the free carboxylic acids for further chain elongation. Researchers may utilize this compound in the development of novel peptides for various biochemical and pharmacological studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

dibenzyl 2-(2-aminopropanoylamino)pentanedioate

InChI

InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)

InChI Key

UQRIFZCMNCZLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Esterification of L-Alanyl-L-Glutamic Acid with Benzyl Derivatives

The most widely documented method involves direct esterification of L-alanyl-L-glutamic acid using benzyl alcohol or benzyl chloride under acidic or catalytic conditions. This approach leverages the reactivity of carboxyl groups to form stable benzyl esters while preserving the amino functionality for subsequent reactions.

Reaction Mechanism and Conditions

  • Benzyl Alcohol Route : The dipeptide is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of benzyl alcohol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at 20–25°C for 12–24 hours, achieving yields of 85–92%.
  • Benzyl Chloride Route : Benzyl chloride reacts with L-alanyl-L-glutamic acid in the presence of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. This method avoids the need for strong acids, reducing side reactions such as racemization. Yields range from 78–88% depending on solvent polarity.
Table 1: Comparison of Esterification Methods
Parameter Benzyl Alcohol Route Benzyl Chloride Route
Catalyst H₂SO₄, p-TsOH TEA, DIPEA
Temperature (°C) 20–25 0–5 (initial)
Yield (%) 85–92 78–88
Side Reactions Minimal racemization Saponification risk

Phthaloyl-Protected Intermediate Synthesis

An alternative method employs phthalic anhydride to protect the α-amino group of L-alanine prior to coupling with L-glutamic acid. This strategy minimizes side reactions during esterification and enhances product purity.

Stepwise Procedure

  • Phthaloylation of L-Alanine :
    L-Alanine reacts with phthalic anhydride in acetic acid at 80°C for 4 hours, forming N-phthaloyl-L-alanine (yield: 89–94%).
  • Halogenation :
    The phthaloyl-protected alanine is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the reactive acyl chloride intermediate.
  • Coupling with L-Glutamic Acid Benzyl Ester :
    The acyl chloride reacts with L-glutamic acid benzyl ester in a two-phase system (toluene/water) under alkaline conditions (pH 8.0–10.0). The reaction is conducted at 0–5°C to prevent hydrolysis, yielding the bis-benzyl ester product (75–82%).

Advantages and Limitations

  • Advantages : High regioselectivity, reduced racemization, and compatibility with automated peptide synthesizers.
  • Limitations : Requires multiple purification steps, increasing production costs.

Enzymatic and Solid-Phase Synthesis

Recent advancements explore enzymatic methods and solid-phase peptide synthesis (SPPS) for scalable production.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of L-alanyl-L-glutamic acid with benzyl alcohol in organic solvents. This method achieves 68–73% yields under mild conditions (30°C, pH 7.5).

Solid-Phase Synthesis

Using Wang or Rink amide resin, the dipeptide is assembled stepwise:

  • Resin Loading : Fmoc-L-glutamic acid α-benzyl ester is anchored to the resin.
  • Deprotection and Coupling : Fmoc removal with piperidine, followed by coupling with Fmoc-L-alanine using HBTU/HOBt activation.
  • Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the bis-benzyl ester (81–86% purity).

Industrial-Scale Optimization

Solvent and Catalyst Screening

  • Solvents : DMF and DCM are preferred for their high dielectric constants and compatibility with benzyl derivatives.
  • Catalysts : Zinc chloride (ZnCl₂) and 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states.
Table 2: Industrial Process Parameters
Parameter Optimal Range
Reaction Time 12–18 hours
Temperature 20–25°C
Molar Ratio (Acid:Alcohol) 1:2.2–2.5
Purity (HPLC) ≥98.5%

Analytical Validation and Quality Control

Post-synthesis characterization ensures compliance with pharmacopeial standards:

  • NMR Spectroscopy : Confirm esterification via benzyl proton signals (δ 5.1–5.3 ppm) and absence of free carboxyl groups.
  • HPLC Analysis : C18 reverse-phase columns with UV detection at 214 nm validate purity (retention time: 8.2–8.6 minutes).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 399.2) corroborates molecular weight.

Chemical Reactions Analysis

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is in the development of advanced drug delivery systems. The compound can be utilized to create peptide conjugates that enhance the stability and bioavailability of active pharmaceutical ingredients.

  • Mechanism : The compound serves as a carrier for active agents, allowing for controlled release in the gastrointestinal tract. This is achieved through enzymatic hydrolysis, which releases the active ingredient at targeted sites, thereby improving absorption and reducing dosing frequency .
  • Advantages : The use of this compound in drug delivery systems allows for sustained release profiles, which can lead to improved therapeutic outcomes and patient compliance. It can also be tailored to modify the pharmacokinetic properties of the drugs it carries, enhancing their efficacy .

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of glutamic acid, including this compound, exhibit promising antimicrobial and anticancer activities.

  • Antimicrobial Activity : Studies have shown that peptides synthesized from glutamic acid derivatives can combat multidrug-resistant bacterial strains. For instance, certain synthesized peptides demonstrated significant potency against various microbial strains, suggesting that this compound could be a valuable component in developing new antimicrobial agents .
  • Anticancer Activity : The compound has also been investigated for its potential in cancer therapy. It has shown effectiveness against breast cancer cell lines, with certain derivatives achieving high rates of cell inhibition. This suggests a potential role in formulating new anticancer therapies that leverage its structural properties .

Synthesis of Peptides and Dendrimers

This compound is used as an intermediate in the synthesis of various peptides and dendrimers.

  • Peptide Synthesis : The compound can be employed to construct complex peptide structures that may have enhanced biological activities or specific functionalities. Its ability to form stable conjugates makes it an excellent candidate for the synthesis of alanine-glutamic dendrimers and other polypeptides .
  • Applications in Research : These synthesized peptides can be utilized in various research applications, including studies on protein interactions, drug design, and the development of novel therapeutic agents .

Summary of Findings

The applications of this compound highlight its versatility in scientific research and pharmaceutical development:

ApplicationDescriptionReferences
Drug Delivery SystemsEnhances stability and bioavailability; controlled release via enzymatic hydrolysis
Antimicrobial PropertiesEffective against multidrug-resistant bacteria; potential for new antimicrobial agents
Anticancer PropertiesHigh efficacy against cancer cell lines; potential for novel cancer therapies
Peptide SynthesisUsed as an intermediate for constructing complex peptides and dendrimers

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .

Comparison with Similar Compounds

Data Tables

Table 1: Solubility and Stability Profiles

Compound Solubility in Water Stability (pH 7.4) Stability (pH 1.0)
Bis(phenylmethyl) Ester Low Stable Stable
Dimethyl Ester High Unstable Unstable
Di-tert-butyl Ester Hydrochloride Moderate Stable Unstable

Table 2: Cleavage Conditions

Compound Cleavage Method Conditions
Bis(phenylmethyl) Ester Hydrogenolysis H₂/Pd, 25°C, 12 hrs
Di-tert-butyl Ester Hydrochloride Acidolysis TFA, 0°C, 1 hr
α-Phenyl Ester (N-t-BOC-GAPE) Enzymatic hydrolysis Protease, pH 7.8, 37°C

Biological Activity

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a diester derivative of L-alanine and L-glutamic acid, which has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and metabolic health. This compound, with the chemical formula C22H26N2O5 and a molecular weight of approximately 398.45 g/mol, is characterized by its dual amino acid structure combined with phenylmethyl ester groups, enhancing its lipophilicity and bioactivity.

The compound exhibits hydrolytic behavior in biological systems, where it can be catalyzed by esterases to release phenylmethyl alcohol, L-alanine, and L-glutamic acid. This hydrolysis is crucial as it affects the compound's bioavailability and subsequent biological activity. The presence of L-alanine and L-glutamic acid suggests potential interactions with neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive functions by modulating neurotransmitter levels, particularly glutamate, which plays a critical role in learning and memory.
  • Neuroprotective Effects : Its structure allows for interactions that may protect neuronal cells from damage, potentially making it a candidate for neurodegenerative disease therapies.
  • Metabolic Pathways : The amino acid components can contribute to metabolic pathways associated with protein synthesis and energy metabolism, indicating broader implications for metabolic health.

Case Studies

  • Clinical Efficacy in Parenteral Nutrition :
    A study evaluated the impact of alanine-glutamine dipeptide supplementation in total parenteral nutrition (TPN) on patients in intensive care units. Results indicated a significant reduction in nosocomial infections among those receiving the supplemented TPN compared to controls. This suggests that compounds like this compound could play a role in enhancing immune function during critical illness .
  • Mucositis Prevention :
    Another study explored the use of L-alanyl-L-glutamine in preventing mucositis in patients undergoing chemoradiotherapy. Patients receiving this dipeptide showed a significantly lower incidence of severe mucositis compared to those receiving a placebo. This highlights the potential therapeutic applications of similar compounds in managing treatment-related side effects .

Comparative Analysis

Compound Biological Activity Study Reference
This compoundCognitive enhancement, neuroprotection
L-Alanyl-L-GlutamineReduced nosocomial infections
L-Alanyl-L-GlutamineMucositis prevention

Q & A

Q. What are the recommended strategies for synthesizing N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester, and how can benzyl groups be optimized as protecting agents?

  • Methodological Answer : Synthesis typically involves protecting the carboxyl groups of glutamic acid with benzyl (phenylmethyl) esters to prevent unwanted side reactions during peptide coupling. For example, benzyl esters are introduced via reaction with benzyl bromide or chloride under alkaline conditions (e.g., using NaHCO₃ or DIPEA) . The alanyl moiety is then coupled to the protected glutamic acid using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to remove unreacted intermediates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • HPLC-MS : To confirm molecular weight and detect impurities. A C18 column with a water/acetonitrile gradient (0.1% formic acid) is recommended, monitoring at 210–220 nm for ester absorption .
  • ¹H/¹³C NMR : Key signals include the benzyl methylene protons (δ 4.8–5.2 ppm) and ester carbonyl carbons (δ 165–175 ppm). Compare with spectra of analogous dibenzyl esters (e.g., dibenzyl malonate, δ 170 ppm for carbonyl) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do pH and temperature conditions influence the stability of the bis(phenylmethyl) ester groups in aqueous environments?

  • Methodological Answer : Stability studies should assess hydrolysis rates under varying pH (2–10) and temperatures (25–60°C). Use buffered solutions (e.g., phosphate for pH 7, acetate for pH 5) and monitor degradation via HPLC. For instance, dibenzyl esters of related compounds (e.g., terephthalic acid dibenzyl ester) show significant hydrolysis at pH >8 and >40°C, with first-order kinetics . Include mass spectrometry to confirm cleavage products (e.g., free glutamic acid and benzyl alcohol).

Q. What enzymatic or catalytic methods can selectively cleave the benzyl esters without damaging the peptide backbone?

  • Methodological Answer :
  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) at 1–3 atm selectively removes benzyl esters while preserving amide bonds. Monitor by TLC (disappearance of benzyl ester spots at Rf ~0.6 in EtOAc/hexane) .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in non-polar solvents (e.g., toluene) can cleave esters under mild conditions. Optimize enzyme loading (5–10% w/w) and reaction time (24–48 hr) .

Q. How does the solubility profile of this compound in organic solvents affect its utility in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Solubility tests in DMF, DCM, THF, and acetonitrile are critical for SPPS compatibility. For example, dibenzyl esters (e.g., dibenzyl malonate) exhibit high solubility in DMF (>200 mg/mL) but limited solubility in acetonitrile (<50 mg/mL) . Pre-swelling resin in DMF before coupling improves reaction efficiency. Use Karl Fischer titration to ensure solvents are anhydrous (<50 ppm H₂O) to prevent premature ester hydrolysis .

Data Contradictions and Resolution

Q. Discrepancies in reported ester stability: How to reconcile conflicting data on benzyl ester hydrolysis rates?

  • Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., ionic strength, solvent purity). For example, one study reports dibenzyl terephthalate hydrolysis at pH 7.8 (t₁/₂ = 12 hr) , while another shows stability for >24 hr under similar conditions . To resolve:
  • Standardize buffers (e.g., 0.1 M phosphate vs. Tris-HCl).
  • Control trace metal ions (e.g., Fe³⁺) that may catalyze hydrolysis by chelating with EDTA .
  • Validate methods using a reference compound (e.g., dibenzyl malonate) with established degradation kinetics .

Experimental Design Considerations

Q. What controls are essential when studying the compound’s role in peptide chain elongation?

  • Methodological Answer : Include:
  • Negative Controls : Omission of coupling reagents to detect non-specific binding.
  • Isotopic Labeling : Use ¹³C-alanine to track incorporation efficiency via NMR or LC-MS .
  • Kinetic Sampling : Withdraw aliquots at 0, 1, 2, and 4 hr to monitor reaction progress and optimize stoichiometry (typically 1.5–2.0 eq. of activated ester per amino group) .

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